Carbamic acid, N-[6-(2-methyl-4,5-diphenyl-1H-imidazol-1-yl)hexyl]-, 2-fluorophenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, N-[6-(2-methyl-4,5-diphenyl-1H-imidazol-1-yl)hexyl]-, 2-fluorophenyl ester is a complex organic compound that features a unique structure combining carbamic acid and imidazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, N-[6-(2-methyl-4,5-diphenyl-1H-imidazol-1-yl)hexyl]-, 2-fluorophenyl ester typically involves the reaction of an appropriate imidazole derivative with a carbamic acid precursor. The reaction conditions often require the use of solvents such as dimethyl sulfoxide (DMSO) or supercritical carbon dioxide to facilitate the formation of the desired ester .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process typically includes steps such as the preparation of the imidazole derivative, its reaction with the carbamic acid precursor, and subsequent purification of the final product.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, N-[6-(2-methyl-4,5-diphenyl-1H-imidazol-1-yl)hexyl]-, 2-fluorophenyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the ester into its corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
Carbamic acid, N-[6-(2-methyl-4,5-diphenyl-1H-imidazol-1-yl)hexyl]-, 2-fluorophenyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s imidazole moiety is known for its biological activity, making it a candidate for drug development.
Industry: It can be used in the production of advanced materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of carbamic acid, N-[6-(2-methyl-4,5-diphenyl-1H-imidazol-1-yl)hexyl]-, 2-fluorophenyl ester involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can bind to active sites on enzymes, inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Carbamic acid, N-[4-chloro-2-fluoro-5-[(phenyl)ethyl ester]: Similar in structure but with different substituents, leading to variations in reactivity and biological activity.
Carbamic acid, N-[4,6-diamino-2-[5-fluoro-1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-5-pyrimidinyl]-, methyl ester:
Uniqueness
Carbamic acid, N-[6-(2-methyl-4,5-diphenyl-1H-imidazol-1-yl)hexyl]-, 2-fluorophenyl ester is unique due to its specific combination of carbamic acid and imidazole moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C29H30FN3O2 |
---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
(2-fluorophenyl) N-[6-(2-methyl-4,5-diphenylimidazol-1-yl)hexyl]carbamate |
InChI |
InChI=1S/C29H30FN3O2/c1-22-32-27(23-14-6-4-7-15-23)28(24-16-8-5-9-17-24)33(22)21-13-3-2-12-20-31-29(34)35-26-19-11-10-18-25(26)30/h4-11,14-19H,2-3,12-13,20-21H2,1H3,(H,31,34) |
InChI Key |
LHAHTHILLRCRBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(N1CCCCCCNC(=O)OC2=CC=CC=C2F)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.